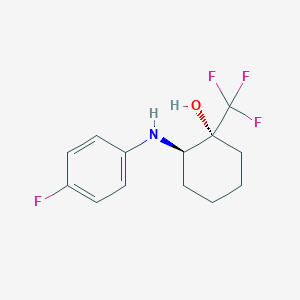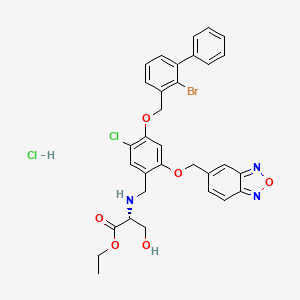
THP-PEG2-Mal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG2-Mal involves the conjugation of tetrahydropyranyl (THP) and maleimide groups to a polyethylene glycol (PEG) backbone. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The process involves the following steps:
Activation of PEG: The PEG is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with THP: The activated PEG-NHS is then reacted with tetrahydropyranyl alcohol to form THP-PEG.
Addition of Maleimide: Finally, the THP-PEG is reacted with maleimide to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors with rigorous quality control measures to monitor the purity and yield of the compound .
化学反応の分析
Types of Reactions
THP-PEG2-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in this compound can react with thiol groups in proteins or other molecules, forming stable thioether bonds.
Hydrolysis: The tetrahydropyranyl group can be hydrolyzed under acidic conditions to release the PEG-maleimide moiety
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral to slightly basic pH (pH 7-8) and room temperature.
Hydrolysis: Acidic conditions (pH 2-4) are used to hydrolyze the tetrahydropyranyl group
Major Products Formed
Substitution Reactions: The major products are thioether-linked conjugates of this compound with the target molecule.
Hydrolysis: The major product is PEG-maleimide
科学的研究の応用
THP-PEG2-Mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of bioconjugates and drug delivery systems
作用機序
THP-PEG2-Mal functions as a linker in PROTACs, which are designed to degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein. The PROTAC molecule contains two ligands: one for the target protein and one for the E3 ubiquitin ligase. The this compound linker connects these two ligands, facilitating the formation of a ternary complex. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein .
類似化合物との比較
Similar Compounds
PEG2-Mal: Similar to THP-PEG2-Mal but lacks the tetrahydropyranyl group.
SM(PEG)2: A hetero-bifunctional crosslinker with N-hydroxysuccinimide (NHS) ester and maleimide groups.
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which provides additional stability and functionality compared to other PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
特性
分子式 |
C13H19NO5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
1-[2-[2-(oxan-2-yloxy)ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19NO5/c15-11-4-5-12(16)14(11)6-8-17-9-10-19-13-3-1-2-7-18-13/h4-5,13H,1-3,6-10H2 |
InChIキー |
UADJIZWZWDHROB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCOCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)





![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)
